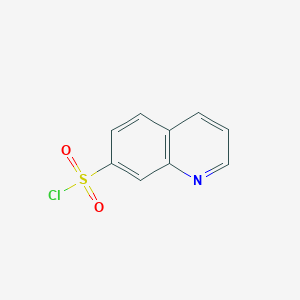

7-Quinolinesulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

quinoline-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S/c10-14(12,13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLBTAMFISNVKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)S(=O)(=O)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Quinolinesulfonyl Chloride: Synthesis, Characterization, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7-quinolinesulfonyl chloride, a versatile chemical intermediate with significant potential in pharmaceutical and materials science research. This document moves beyond a simple recitation of facts to offer expert insights into its synthesis, reactivity, and applications, grounded in established chemical principles.

Introduction: The Quinoline Scaffold and the Significance of the 7-Sulfonyl Chloride Moiety

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid, bicyclic aromatic structure provides a unique three-dimensional framework for interacting with biological targets. The introduction of a sulfonyl chloride group at the 7-position of the quinoline nucleus creates a highly reactive electrophilic center, enabling the facile synthesis of a diverse array of sulfonamides and other derivatives. This strategic functionalization allows for the modulation of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing drug-like characteristics.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 443692-93-1 | [2][3][4] |

| Molecular Formula | C₉H₆ClNO₂S | [2][3] |

| Molecular Weight | 227.67 g/mol | [3] |

| Appearance | Expected to be a solid | General knowledge |

| Storage | 2-8°C, sealed in a dry environment | [4] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not as widely documented as its 8-isomer, necessitating a reasoned approach based on established methodologies for analogous compounds. A robust and logical synthetic pathway proceeds from a readily available starting material, 4,7-dichloroquinoline, via a quinolinethiolate intermediate, followed by oxidative chlorination.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Guideline for Synthesis

The following protocol is a scientifically informed projection based on the synthesis of related quinolinesulfonyl chlorides, particularly the work of Marciniec and Maślankiewicz.[5][6]

Step 1: Formation of the Quinolinethiolate Intermediate

-

To a solution of 4,7-dichloroquinoline in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), add an excess of a sulfur nucleophile, for instance, sodium hydrosulfide (NaSH) or sodium thiomethoxide (NaSMe).

-

Heat the reaction mixture to facilitate the nucleophilic aromatic substitution of both chlorine atoms. The rationale for using an excess of the sulfur nucleophile is to drive the reaction to completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture containing the quinoline-4,7-dithiolate can be used directly in the next step or worked up by acidification to the thiol, though the thiolate is often preferred for subsequent reactions.

Step 2: Oxidative Chlorination to this compound

-

The crude quinolinethiolate solution is subjected to oxidative chlorination. This can be achieved by bubbling chlorine gas through the acidic solution or by the portion-wise addition of an oxidizing agent like sodium hypochlorite in an acidic medium (e.g., concentrated hydrochloric acid).

-

The choice of a strong oxidizing agent in an acidic environment is crucial for the conversion of the thiol to the sulfonyl chloride. The acid protonates the quinoline nitrogen, influencing the reactivity of the ring.

-

The reaction is typically exothermic and should be performed at low temperatures (e.g., 0-5 °C) with careful monitoring.

-

After the reaction is complete, the product, this compound, can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) followed by purification, potentially through column chromatography.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons of the quinoline ring are expected to appear in the range of 7.5-9.0 ppm. The protons on the pyridine ring will likely be the most downfield. The proton at position 8, being ortho to the sulfonyl chloride group, is expected to be significantly deshielded. |

| ¹³C NMR | Aromatic carbons will resonate between 120-155 ppm. The carbon atom attached to the sulfonyl chloride group (C-7) will be significantly downfield due to the electron-withdrawing nature of the -SO₂Cl group. |

| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl chloride group are expected around 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹, respectively. |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 227, with a characteristic [M+2]⁺ peak at m/z 229 due to the ³⁷Cl isotope, in an approximate 3:1 ratio. Fragmentation would likely involve the loss of SO₂ and/or Cl. |

Reactivity and Applications in Drug Discovery and Development

The primary utility of this compound lies in its ability to readily form sulfonamides upon reaction with primary and secondary amines. This reaction is a cornerstone of medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.

The Hinsberg Reaction: A Gateway to Sulfonamide Libraries

The reaction of this compound with amines follows the principles of the Hinsberg reaction. The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.

Caption: General reaction scheme for the synthesis of 7-quinolinesulfonamides.

Applications in Medicinal Chemistry

While specific examples for the 7-isomer are less prevalent in the literature compared to other isomers, the quinoline sulfonamide scaffold is a well-established pharmacophore. Derivatives have been explored for a range of biological activities, including:

-

Antimicrobial Agents: The quinoline core is present in many antibacterial and antimalarial drugs.

-

Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group in metalloenzymes, making these compounds attractive as potential enzyme inhibitors.

-

Receptor Ligands: The rigid quinoline scaffold can be decorated with various substituents via the sulfonamide linkage to optimize interactions with G-protein coupled receptors (GPCRs) and other receptor families.

Safety and Handling

As a sulfonyl chloride, this compound is expected to be a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion and Future Outlook

This compound represents a valuable, albeit underutilized, building block in synthetic and medicinal chemistry. Its straightforward, albeit not widely documented, synthesis and predictable reactivity make it an attractive starting material for the generation of diverse chemical libraries. As the demand for novel therapeutic agents continues to grow, the exploration of less-common isomers of established pharmacophores, such as the 7-substituted quinolines, offers a promising avenue for innovation in drug discovery. Further elucidation of its specific applications and the publication of its detailed experimental characterization data will undoubtedly accelerate its adoption by the broader scientific community.

References

-

Pharmaffiliates. Quinoline-7-sulfonyl Chloride. [Link]

- Marciniec, K., & Maślankiewicz, A. (2009). Synthesis of 4- and 7-Quinolinesulfonamides from 4,7-Dichloroquinoline. Heterocycles, 78(1), 93-101.

- Marciniec, K., & Maślankiewicz, A. (2008). From 2,3-, 2,6-, 3,4- and 4,6-Dichloroquinolines to Isomeric Chloroquinolinesulfonyl Chlorides. Polish Journal of Chemistry, 82(11), 2125-2134.

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

ScienceOpen. Supporting Information. [Link]

Sources

Synthesis of 7-Quinolinesulfonyl chloride

An In-Depth Technical Guide to the Synthesis of 7-Quinolinesulfonyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chemical intermediate, serving as a cornerstone for the synthesis of a diverse array of quinoline-based sulfonamides. These sulfonamides are prominent pharmacophores found in numerous therapeutic agents, exhibiting a wide spectrum of biological activities. The quinoline scaffold itself is a privileged structure in medicinal chemistry, and its functionalization with a sulfonyl chloride moiety at the 7-position opens a gateway for extensive derivatization and the exploration of structure-activity relationships (SAR). This guide provides a comprehensive examination of the primary synthetic routes to this compound, offering field-proven insights into methodological choices, reaction mechanisms, and practical execution.

Strategic Overview of Synthetic Pathways

The synthesis of aryl sulfonyl chlorides from their corresponding arenes is a well-established transformation in organic chemistry. For a heterocyclic system like quinoline, the approach must be carefully selected to control regioselectivity and manage the reactivity of the nitrogen-containing ring. Two principal strategies dominate the literature for the preparation of this compound:

-

Method A: The Two-Step Approach. This classic and often preferred method involves the initial sulfonation of quinoline to generate the stable quinoline-7-sulfonic acid intermediate. This is followed by a separate chlorination step to convert the sulfonic acid into the desired sulfonyl chloride. This pathway offers greater control and often results in a purer final product.

-

Method B: The One-Step Direct Chlorosulfonylation. This method involves the direct reaction of quinoline with a chlorosulfonating agent, typically an excess of chlorosulfonic acid. While more atom-economical, this approach can be aggressive, potentially leading to side products and requiring more stringent control of reaction conditions to achieve the desired regioselectivity.[1][2]

The choice between these methods depends on the scale of the synthesis, available starting materials, and the desired purity of the final product.

Method A: Two-Step Synthesis via Quinoline-7-Sulfonic Acid

This method decouples the sulfonation and chlorination steps, allowing for the isolation and purification of the sulfonic acid intermediate, which is a key advantage for ensuring the quality of the final product.

Step 1: Sulfonation of Quinoline

The foundational step is an electrophilic aromatic substitution reaction where quinoline is treated with a sulfonating agent. The quinoline ring system is electron-deficient, particularly the pyridine ring, so sulfonation occurs on the more electron-rich benzene ring. The regiochemical outcome (substitution at C5, C6, C7, or C8) is highly dependent on reaction conditions, especially temperature, which dictates kinetic versus thermodynamic control.

Causality Behind Experimental Choices:

-

Reagent: Chlorosulfonic acid (ClSO₃H) can be used not only as a direct chlorosulfonating agent but also as the reagent to generate the initial sulfonic acid.[1] The reaction with quinoline first leads to the formation of a mixture of quinoline sulfonates.[3]

-

Temperature Control: Precise temperature management is critical for regioselectivity. While specific conditions for maximizing the 7-isomer require empirical optimization, related syntheses of quinoline-8-sulfonyl chloride often involve heating at temperatures between 100-160°C.[3][4]

Step 2: Chlorination of Quinoline-7-Sulfonic Acid

With the sulfonic acid in hand, the next step is its conversion to the more reactive sulfonyl chloride. This is a standard transformation with several well-established reagents.

Causality Behind Experimental Choices:

-

Chlorinating Agent: Thionyl chloride (SOCl₂) is a common and effective choice for this conversion.[1] It is often used in the presence of a catalytic amount of N,N-dimethylformamide (DMF), which is believed to form the Vilsmeier reagent in situ, a more potent activating species.[2] Other hazardous but effective reagents include phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃).[2][5] Milder, more modern methods may employ reagents like cyanuric chloride under neutral conditions.[2][5]

-

Reaction Conditions: The reaction is typically performed under reflux in an inert solvent or using an excess of thionyl chloride as both reagent and solvent. The reaction must be conducted in an anhydrous environment, as sulfonyl chlorides are readily hydrolyzed back to the sulfonic acid.

Experimental Protocol (Method A)

Step 1: Synthesis of Quinoline-7-Sulfonic Acid

-

In a fume hood, cautiously add quinoline dropwise to a stirred vessel containing chlorosulfonic acid (typically 5-8 molar equivalents) at 0°C.[3]

-

After the addition is complete, slowly heat the reaction mixture to 120-140°C and maintain for 5-15 hours, monitoring the disappearance of the starting material by TLC or LC-MS.[3]

-

Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

The precipitated quinoline-7-sulfonic acid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound

-

Suspend the dried quinoline-7-sulfonic acid in an excess of thionyl chloride (SOCl₂).

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Heat the mixture to reflux (approx. 70-80°C) for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.[4] The reaction should be equipped with a gas trap.

-

Cool the mixture and remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude this compound can be purified by recrystallization from an appropriate solvent (e.g., hexanes or chloroform).

Method B: One-Step Direct Chlorosulfonylation

This approach combines sulfonation and chlorination into a single operation by reacting quinoline directly with an excess of chlorosulfonic acid.[1]

Causality Behind Experimental Choices:

-

Reagent Stoichiometry: A large excess of chlorosulfonic acid is required to serve as both the reactant and the solvent, driving the reaction to completion.

-

Harsh Conditions: This method is inherently harsh and less selective. The recovery of unreacted starting material is not uncommon, especially with electron-deficient substrates.[1] The direct isolation of the sulfonyl chloride from the highly acidic and corrosive reaction mixture presents a significant practical challenge.

Experimental Protocol (Method B)

-

In a fume hood, cool a flask containing chlorosulfonic acid (at least 5 equivalents) in an ice bath.

-

Slowly and cautiously add quinoline (1 equivalent) to the stirred chlorosulfonic acid, maintaining the internal temperature below 20°C.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat to the desired temperature (empirically determined, often in the range of 70-100°C) for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and very carefully quench it by pouring it onto a large volume of crushed ice. This step is highly exothermic and must be done with extreme caution.

-

The precipitated crude this compound is collected by filtration, washed thoroughly with ice-cold water to remove residual acid, and dried under vacuum.

-

Further purification is typically required, usually by recrystallization.

Comparative Analysis of Synthetic Methods

| Feature | Method A (Two-Step) | Method B (One-Step) |

| Number of Steps | Two (Sulfonation, then Chlorination) | One (Direct Chlorosulfonylation) |

| Key Reagents | Sulfonating Agent (e.g., H₂SO₄, ClSO₃H); Chlorinating Agent (e.g., SOCl₂, PCl₅)[1][2][5] | Chlorosulfonic Acid (ClSO₃H)[1][2] |

| Control & Purity | Higher control; allows for purification of the sulfonic acid intermediate, leading to a purer final product. | Lower control; can lead to more side products and requires careful purification. |

| Reaction Conditions | Can be tailored for each step; generally involves high temperatures for sulfonation followed by milder reflux for chlorination. | Typically harsh, involving a large excess of a highly corrosive reagent.[1] |

| Advantages | Robustness, reliability, higher purity of the final product. | Fewer steps, potentially faster overall process. |

| Disadvantages | Longer overall procedure due to two separate reactions and an isolation step. | Harsh conditions, lower yields, potential for side-product formation, and challenging workup.[1] |

Mechanistic Insights and Visualization

The core reaction is the electrophilic aromatic substitution on the quinoline nucleus. The electrophile, SO₃ (or ClSO₂⁺), is generated from the sulfonating/chlorosulfonating agent and attacks the electron-rich carbocyclic ring.

Caption: General mechanism for electrophilic substitution on the quinoline ring.

Experimental Workflow Visualizations

The following diagrams illustrate the operational flow for each synthetic method.

Method A: Two-Step Workflow

Caption: Workflow for the two-step synthesis of this compound.

Method B: One-Step Workflow

Caption: Workflow for the one-step synthesis of this compound.

Application in Drug Development

This compound is rarely the final product; rather, it is a highly valuable building block. Its primary utility lies in its reaction with primary or secondary amines to form a stable sulfonamide linkage (-SO₂-NRR'). This reaction is fundamental to combinatorial chemistry and lead optimization campaigns. The resulting quinoline sulfonamides have demonstrated a vast range of pharmacological activities, including anticancer and antibacterial properties.[6] The quinoline core often serves to intercalate with DNA or interact with specific enzyme pockets, while the sulfonamide portion can be modified to tune solubility, cell permeability, and target binding.

Critical Safety Considerations

The reagents used in these syntheses are hazardous and require stringent safety protocols.

-

Chlorosulfonic Acid (ClSO₃H): Extremely corrosive and reacts violently with water, releasing toxic HCl gas. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full face protection.

-

Thionyl Chloride (SOCl₂): Corrosive, toxic, and reacts with water to release HCl and SO₂ gases. It is a lachrymator and harmful if inhaled. Work must be performed in a fume hood.

-

Phosphorus Oxychloride (POCl₃) / Phosphorus Pentachloride (PCl₅): Highly toxic, corrosive, and react violently with water.[5] Extreme caution is required.

Conclusion

The synthesis of this compound is a critical enabling step for the development of novel quinoline-based therapeutics. While direct chlorosulfonylation offers a more rapid, one-step route, the two-step method via the sulfonic acid intermediate provides superior control and generally yields a product of higher purity. The choice of method should be guided by the specific requirements of the research program, balancing factors of speed, scale, and final product quality. A thorough understanding of the underlying reaction mechanisms and adherence to strict safety protocols are paramount for the successful and safe execution of these synthetic pathways.

References

- Lai, J. Y. Q., et al. (n.d.). Preparation of Substituted Quinolinyl and Isoquinolinyl Sulfonyl Chlorides for the Synthesis of Novel Sulfonamides.

- (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Books.

- (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. MDPI.

- (2025). A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate.

- (n.d.). Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. ResearchGate.

- (n.d.). Chlorosulfonation of the 8‐hydroxyquinoline 1 and formation of derivatives 5a–5f. Reagents and conditions. ResearchGate.

- (n.d.). Method for producing quinoline-8-sulfonyl chloride. Google Patents.

- (n.d.). The Essential Role of 8-Quinolinesulfonyl Chloride in Chemical Research and Development.

- (n.d.). Preparation method of 3-methylquinoline-8-sulfonyl chloride. Google Patents.

- (n.d.). 8-Quinolinesulfonyl chloride 18704-37-5 wiki. Guidechem.

- (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC - NIH.

- (n.d.). 8-Quinolinesulfonyl chloride. PubChem.

- (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. PMC - NIH.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. books.rsc.org [books.rsc.org]

- 3. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of 7-Quinolinesulfonyl Chloride with Primary Amines

Introduction

In the landscape of modern medicinal chemistry, the quinoline scaffold is a "privileged structure," forming the core of numerous therapeutic agents due to its wide range of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] When functionalized with a reactive sulfonyl chloride group, as in 7-quinolinesulfonyl chloride, it becomes a powerful and versatile building block for drug discovery.[1] The reaction of this intermediate with primary amines yields quinoline sulfonamides, a class of compounds extensively explored for their therapeutic potential.[4][5]

The sulfonamide functional group (R-SO₂NR'R") is a cornerstone in pharmaceutical development, prized for its chemical stability and ability to participate in hydrogen bonding, which is critical for molecular recognition at biological targets.[6][7] This guide provides a comprehensive technical overview of the core reactivity of this compound with primary amines, offering field-proven insights into reaction mechanisms, protocol optimization, and troubleshooting for researchers, scientists, and drug development professionals.

The Core Reaction: Nucleophilic Acyl-Type Substitution

The classic and most prevalent method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[6][7] This transformation is a nucleophilic acyl-type substitution reaction where the amine acts as the nucleophile and the sulfonyl chloride serves as the electrophile.[8][9]

Causality of the Mechanism: The reaction is driven by the significant electrophilicity of the sulfur atom in the sulfonyl chloride group. The two oxygen atoms and the chlorine atom are strongly electron-withdrawing, creating a substantial partial positive charge on the sulfur atom. This makes it a prime target for nucleophilic attack by the lone pair of electrons on the nitrogen of the primary amine.

The mechanism proceeds in a stepwise fashion:

-

Nucleophilic Attack: The primary amine's nitrogen atom attacks the electrophilic sulfur atom of the this compound.

-

Tetrahedral Intermediate Formation: This attack forms a transient, high-energy tetrahedral intermediate.

-

Leaving Group Elimination: The intermediate collapses, restoring the sulfur-oxygen double bonds and eliminating the chloride ion, which is an excellent leaving group.

-

Proton Transfer: The resulting positively charged sulfonamide is deprotonated. In practice, a non-nucleophilic base is added to the reaction mixture to neutralize the hydrogen chloride (HCl) generated as a byproduct, driving the reaction to completion.[6]

Experimental Protocol and Strategic Optimization

A successful synthesis relies on the careful control of reaction parameters. Each choice in the protocol is deliberate, designed to maximize yield and purity while minimizing side reactions.

Standard Laboratory Protocol

This protocol provides a robust starting point for the synthesis of N-substituted-7-quinolinesulfonamides.

Materials:

-

Primary Amine (1.0 eq)

-

This compound (1.0-1.05 eq)

-

Triethylamine (Et₃N) or Pyridine (1.1-1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions, workup, and purification

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and a suitable base like triethylamine (1.2 eq) in anhydrous DCM.

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.

-

Scientific Rationale: This initial cooling is critical to manage the exothermic nature of the reaction upon addition of the highly reactive sulfonyl chloride. It prevents rapid, uncontrolled reaction rates that can lead to side product formation and degradation of starting materials.

-

-

Sulfonyl Chloride Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

-

Scientific Rationale: A slow, dropwise addition ensures that the concentration of the electrophile remains low at any given moment, allowing for better heat dissipation and preventing localized overheating.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.

-

Scientific Rationale: Monitoring is essential for self-validation. It confirms the reaction is proceeding as expected and indicates the optimal point to quench the reaction, preventing the formation of byproducts from prolonged reaction times.

-

-

Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), water, saturated NaHCO₃ solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

Optimization: The Causality Behind Key Choices

| Parameter | Recommended Condition | Scientific Rationale & Field Insights |

| Solvent | Anhydrous aprotic (DCM, THF, Acetonitrile) | Causality: Sulfonyl chlorides are highly susceptible to hydrolysis.[10] The presence of water or protic solvents (like alcohols) leads to the formation of the corresponding unreactive sulfonic acid or sulfonate esters, respectively, reducing the yield of the desired sulfonamide. Flame-drying glassware and using anhydrous solvents are non-negotiable for success. |

| Base | Non-nucleophilic amine (Triethylamine, Pyridine) | Causality: The reaction generates one equivalent of HCl.[6] This strong acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to scavenge the HCl, forming a salt and driving the equilibrium towards the product. Triethylamine is common, but pyridine is sometimes preferred as it can also act as a nucleophilic catalyst. |

| Temperature | Initial addition at 0°C, then warm to RT | Causality: The reaction is exothermic. Starting at a low temperature controls the initial rate, preventing side reactions. Allowing the mixture to warm to room temperature provides sufficient thermal energy to ensure the reaction proceeds to completion in a reasonable timeframe. |

| Stoichiometry | ~1:1 ratio of amine to sulfonyl chloride | Causality: Using a large excess of the sulfonyl chloride can lead to di-sulfonylation of the primary amine.[7] Conversely, a large excess of the amine can complicate purification. A ratio close to unity, with a slight excess of the sulfonyl chloride, is often optimal. |

Troubleshooting and Side Reactions

Even in a well-controlled system, side reactions can occur. Understanding these potential pitfalls is key to effective troubleshooting.

| Observation | Probable Cause(s) | Proposed Solution(s) |

| Low or No Yield | 1. Hydrolysis of sulfonyl chloride: Moisture in the solvent or on glassware. 2. Poor quality of reagents: Degradation of sulfonyl chloride or amine. | 1. Ensure all glassware is flame-dried. Use freshly distilled or purchased anhydrous solvents. Handle reagents under an inert atmosphere. 2. Verify reagent purity before use. |

| Significant Polar Byproduct | Formation of sulfonic acid: This is a direct result of the hydrolysis of the sulfonyl chloride by trace amounts of water. | Rigorously adhere to anhydrous conditions. Store sulfonyl chloride in a desiccator. |

| Presence of a Higher MW Byproduct | Di-sulfonylation: The initially formed sulfonamide (R-NH-SO₂-Q) reacts with a second molecule of sulfonyl chloride to form a di-sulfonylated product (R-N(SO₂-Q)₂). | Use a 1:1 stoichiometry or a slight excess of the amine. Ensure slow addition of the sulfonyl chloride at low temperature and monitor the reaction closely to avoid overrunning. |

Product Characterization

Confirmation of the N-substituted-7-quinolinesulfonamide product is typically achieved through a combination of standard spectroscopic techniques.

-

NMR Spectroscopy: ¹H NMR will show characteristic signals for the quinoline ring protons, the protons from the primary amine moiety, and a signal for the N-H proton of the sulfonamide. ¹³C NMR will confirm the presence of all unique carbon atoms.

-

Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the successful coupling.

-

Infrared (IR) Spectroscopy: The presence of the sulfonamide group is confirmed by characteristic S=O stretching bands, typically observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[11][12][13]

Safety and Handling of this compound

As a reactive electrophile, this compound and related reagents require careful handling.

-

Corrosivity: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage upon contact.[14][15][16][17]

-

Moisture Sensitivity: They react violently with water and moist air, releasing corrosive HCl gas.[16]

-

Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14]

-

Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials like water, bases, and alcohols.[14]

Conclusion

The reaction between this compound and primary amines is a fundamental, high-yield transformation that provides reliable access to a diverse range of sulfonamides. Its success hinges on a clear understanding of the underlying nucleophilic substitution mechanism and meticulous control over experimental conditions—particularly the exclusion of moisture. By applying the principles of strategic solvent and base selection, temperature control, and careful reaction monitoring, researchers can effectively leverage this powerful reaction to synthesize novel molecular architectures, accelerating progress in drug discovery and development.[4][5][18]

References

-

Wikipedia. Sulfonamide. [Link]

-

Frontier Research Publication. Sulfonamide derivatives: Synthesis and applications. [Link]

-

Chemistry LibreTexts. 23.9: Amines as Nucleophiles. [Link]

-

Chemistry LibreTexts. 20.6: Reactions of Amines. [Link]

-

National Center for Biotechnology Information. The Shapes of Sulfonamides: A Rotational Spectroscopy Study. [Link]

-

ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

-

New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]

-

National Center for Biotechnology Information. Preparation of sulfonamides from N-silylamines. [Link]

-

MDPI. Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. [Link]

-

ResearchGate. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. [Link]

-

Exploring Applications of Quinoline Derivatives in Chemical Synthesis. [Link]

-

ResearchGate. Condition optimizations of sulfonamide formation using piperidine... [Link]

-

National Center for Biotechnology Information. Application of Quinoline Ring in Structural Modification of Natural Products. [Link]

-

ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

-

ResearchGate. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. [Link]

-

National Center for Biotechnology Information. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

-

Asian Journal of Chemistry. Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. [Link]

-

RSC Publishing. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. [Link]

-

Royal Society of Chemistry. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

-

International Programme on Chemical Safety. ICSC 0198 - SULPHURYL CHLORIDE. [Link]

-

SD Fine-Chem Limited. SULPHURYL CHLORIDE - Material Safety Data Sheet. [Link]

-

Thieme. Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

-

National Center for Biotechnology Information. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. [Link]

-

RSC Publishing. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. [Link]

-

Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

-

Wikipedia. Amine. [Link]

-

The Essential Role of 8-Quinolinesulfonyl Chloride in Chemical Research and Development. [Link]

-

ACS Publications. Modular Two-Step Route to Sulfondiimidamides. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]

- 6. Sulfonamide - Wikipedia [en.wikipedia.org]

- 7. frontiersrj.com [frontiersrj.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Amine - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. nj.gov [nj.gov]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. ICSC 0198 - SULPHURYL CHLORIDE [inchem.org]

- 17. fishersci.com [fishersci.com]

- 18. nbinno.com [nbinno.com]

7-Quinolinesulfonyl chloride solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 7-Quinolinesulfonyl Chloride

Introduction

This compound is a highly reactive intermediate pivotal in modern synthetic chemistry, particularly within pharmaceutical and materials science. Its bifunctional nature, combining the heterocyclic quinoline scaffold with a reactive sulfonyl chloride group, makes it a valuable building block for introducing the quinoline moiety into diverse molecular architectures. This guide provides a comprehensive technical overview of the core physicochemical properties that govern its application: solubility and stability.

It is critical to note that while this compound is of significant interest, specific experimental data for this isomer is not widely available in public literature. Therefore, this guide will leverage data from its close structural analog, 8-Quinolinesulfonyl chloride , to establish a scientifically grounded framework for its properties and handling. The principles and experimental protocols detailed herein are designed to serve as a robust starting point for any researcher initiating work with this compound class.

To understand the behavior of this compound, we first examine the known properties of its 8-isomer. The position of the sulfonyl chloride group on the quinoline ring is expected to induce minor differences in properties like melting point and dipole moment, but the fundamental chemical reactivity and solubility characteristics will be broadly comparable.

Table 1: Physicochemical Properties of 8-Quinolinesulfonyl Chloride (Reference Analog)

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₆ClNO₂S | [1][2] |

| Molecular Weight | 227.67 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [1][3] |

| Melting Point | 126-129 °C | [1] |

| Sensitivity | Moisture sensitive | [1][3] |

| Storage Temperature | 2-8°C, under dry conditions |[1][4] |

Solubility Profile: Prediction and Experimental Verification

The solubility of this compound is dictated by its molecular structure: a large, relatively nonpolar aromatic quinoline system coupled with a highly polar and reactive sulfonyl chloride group. This duality suggests poor solubility in water, where the hydrophobic character of the quinoline ring dominates and the sulfonyl chloride group will readily hydrolyze rather than dissolve.[5] In organic solvents, solubility will be governed by the polarity of the solvent and its ability to solvate the molecule without reacting with it.

Table 2: Predicted Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Aprotic | Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM) | High | These solvents can solvate the polar sulfonyl chloride group without providing a reactive proton, preventing degradation. |

| Polar Protic | Methanol, Ethanol | Moderate with Caution | Soluble, but slow solvolysis (reaction with the alcohol) can occur over time. The 8-isomer is reported to be soluble in methanol at 10 mg/mL.[1][3] |

| Non-Polar | Hexanes, Toluene | Low | The molecule's polarity is too high for effective solvation in non-polar media. |

| Aqueous | Water, Buffers | Insoluble (Reactive) | The compound is expected to be sparingly soluble and will undergo rapid hydrolysis to the corresponding 7-quinolinesulfonic acid.[5] |

Protocol for Experimental Solubility Determination (HPLC-UV Method)

This protocol outlines a robust method for quantifying the thermodynamic solubility of this compound in a non-reactive solvent like acetonitrile.

Causality: The "shake-flask" method followed by HPLC-UV analysis is the gold standard. It ensures the solution reaches equilibrium for a true thermodynamic solubility measurement. HPLC-UV is chosen for its specificity and sensitivity, allowing for accurate quantification of the dissolved analyte.

Methodology:

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

-

Perform serial dilutions to create a set of at least five calibration standards spanning the expected solubility range (e.g., 1 µg/mL to 200 µg/mL).

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the test solvent (e.g., 1 mL of acetonitrile). The excess solid is crucial to ensure saturation.

-

Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C) for a defined period (e.g., 24 hours) to allow the system to reach equilibrium.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand until the excess solid has settled.

-

Carefully withdraw an aliquot from the supernatant. Immediately filter it through a 0.22 µm syringe filter (PTFE or other solvent-compatible material) to remove any undissolved particulates.

-

Dilute the filtered supernatant with acetonitrile to a concentration that falls within the range of the calibration curve.

-

-

HPLC-UV Analysis:

-

Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

-

Inject the diluted sample solutions.

-

Determine the concentration of the diluted sample from the standard curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This final value is the solubility of the compound in the test solvent.

-

Chemical Stability and Degradation Pathways

The stability of this compound is fundamentally limited by the high reactivity of the sulfonyl chloride functional group. This group is a strong electrophile, making it susceptible to nucleophilic attack.

Primary Degradation Pathway: Hydrolysis

The most significant and unavoidable degradation pathway is hydrolysis, which occurs upon contact with water.[5] The sulfonyl chloride reacts with water to yield the corresponding 7-quinolinesulfonic acid and hydrochloric acid. This reaction is typically rapid and is the primary reason the compound is labeled "moisture sensitive."[1][3]

The general mechanism for arenesulfonyl chloride hydrolysis involves the nucleophilic attack of a water molecule on the electrophilic sulfur atom.[6] This process can be influenced by pH and the presence of other nucleophiles.

References

- 1. lookchem.com [lookchem.com]

- 2. 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 8-Quinolinesulfonyl chloride - Safety Data Sheet [chemicalbook.com]

- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of 7-Quinolinesulfonyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 7-Quinolinesulfonyl Chloride in Synthetic Chemistry

This compound is a key intermediate in the synthesis of a variety of compounds with significant applications in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The sulfonyl chloride functional group is a versatile reactive handle, allowing for the straightforward introduction of the quinoline moiety into a wide range of molecules through the formation of sulfonamides, sulfonates, and other derivatives. The specific substitution pattern, with the sulfonyl chloride at the 7-position, imparts unique electronic and steric properties to the molecule, influencing its reactivity and the biological activity of its downstream products.

Molecular Structure and Characterization Workflow

The structural elucidation and confirmation of this compound, as with any synthetic compound, relies on a suite of spectroscopic techniques. The logical workflow for its characterization is outlined below.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis to confirm the molecular weight of the synthesized compound. For this compound (C₉H₆ClNO₂S), the expected molecular weight can be calculated from the isotopic masses of its constituent atoms.

Expected Molecular Weight:

-

Monoisotopic Mass: 226.98 g/mol

-

Average Mass: 227.67 g/mol

Experimental Data for 8-Quinolinesulfonyl Chloride:

Predicted Fragmentation Pattern for this compound:

The fragmentation of this compound under EI conditions is expected to proceed through several key pathways:

-

Loss of Cl radical: [M - Cl]⁺, leading to a fragment at m/z 192.

-

Loss of SO₂: [M - SO₂]⁺, resulting in a fragment at m/z 163.

-

Formation of the quinolinyl cation: [C₉H₆N]⁺, at m/z 128, following the loss of the sulfonyl chloride group.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Assignment | Notes |

| 227/229 | [M]⁺ | Molecular ion with characteristic chlorine isotopic pattern. |

| 192 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 163 | [M - SO₂]⁺ | Loss of sulfur dioxide. |

| 128 | [C₉H₆N]⁺ | Quinolinyl cation. |

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used.

-

Analysis: The sample is introduced into the ion source, and the resulting mass spectrum is recorded over a suitable mass range (e.g., m/z 50-300).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the quinoline ring and the sulfonyl chloride group.

Characteristic IR Absorptions:

-

Sulfonyl Chloride (SO₂Cl): Strong asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.[2]

-

Quinoline Ring:

-

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

-

C=C and C=N stretching vibrations of the aromatic rings are expected in the 1600-1400 cm⁻¹ region.

-

C-H out-of-plane bending vibrations, which are often characteristic of the substitution pattern, are expected in the 900-700 cm⁻¹ region.

-

Experimental Data for 8-Quinolinesulfonyl Chloride:

The NIST Chemistry WebBook provides an experimental IR spectrum for 8-Quinolinesulfonyl chloride .[3] This spectrum shows strong absorptions in the regions expected for a sulfonyl chloride and a quinoline ring, which can be used as a reference for the 7-isomer.

Table 2: Predicted Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) (Predicted) | Assignment | Intensity |

| > 3000 | Aromatic C-H Stretch | Medium |

| 1600-1400 | Aromatic C=C and C=N Stretch | Medium to Strong |

| 1370-1330 | Asymmetric SO₂ Stretch | Strong |

| 1180-1160 | Symmetric SO₂ Stretch | Strong |

| 900-700 | Aromatic C-H Out-of-Plane Bend | Medium to Strong |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Analysis: A background spectrum is first recorded, followed by the sample spectrum. The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show six signals in the aromatic region, corresponding to the six protons on the quinoline ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing sulfonyl chloride group and the nitrogen atom in the quinoline ring.

Predicted ¹H NMR Data:

The protons on the quinoline ring are designated as H2, H3, H4, H5, H6, and H8.

-

H2, H3, and H4 (Pyridine Ring): These protons will be deshielded due to the electronegativity of the nitrogen atom. H2 is typically the most deshielded.

-

H5, H6, and H8 (Benzene Ring): The sulfonyl chloride group at the 7-position will strongly deshield the adjacent protons, H6 and H8. H8 is expected to be a singlet or a narrow doublet, while H6 will be a doublet. H5 will be a doublet of doublets.

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H2 | 8.9 - 9.1 | dd | J ≈ 4.5, 1.5 |

| H3 | 7.5 - 7.7 | dd | J ≈ 8.5, 4.5 |

| H4 | 8.2 - 8.4 | d | J ≈ 8.5 |

| H5 | 8.1 - 8.3 | d | J ≈ 8.5 |

| H6 | 7.8 - 8.0 | dd | J ≈ 8.5, 2.0 |

| H8 | 8.4 - 8.6 | d | J ≈ 2.0 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show nine distinct signals for the nine carbon atoms of the quinoline ring. The chemical shifts will be influenced by the substituent and the nitrogen atom.

Predicted ¹³C NMR Data:

-

Carbons of the Pyridine Ring (C2, C3, C4, C4a): These carbons will have characteristic chemical shifts, with C2 and C4 being the most deshielded due to the nitrogen atom.

-

Carbons of the Benzene Ring (C5, C6, C7, C8, C8a): The carbon directly attached to the sulfonyl chloride group, C7, will be significantly deshielded. The other carbons will also show shifts indicative of the substitution pattern.

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 150 - 152 |

| C3 | 122 - 124 |

| C4 | 136 - 138 |

| C4a | 128 - 130 |

| C5 | 127 - 129 |

| C6 | 126 - 128 |

| C7 | 140 - 142 |

| C8 | 129 - 131 |

| C8a | 148 - 150 |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Analysis: ¹H NMR, ¹³C NMR, and potentially 2D NMR experiments (e.g., COSY, HSQC) are performed to assign the signals and confirm the structure.

Conclusion

The comprehensive spectroscopic analysis of this compound is essential for its proper identification and use in research and development. While direct experimental data for this specific isomer is scarce, a combination of data from the closely related 8-isomer and predictive spectroscopic principles provides a robust framework for its characterization. The methodologies and predicted data presented in this guide offer a valuable resource for scientists working with this important synthetic building block, ensuring the integrity and success of their chemical research.

References

-

NIST. 8-Quinolinesulfonyl chloride. NIST Chemistry WebBook. [Link]

-

NIST. IR Spectrum of 8-Quinolinesulfonyl chloride. NIST Chemistry WebBook. [Link]

-

Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

Sources

The Enigmatic Potential of 7-Quinolinesulfonyl Chloride Derivatives: A Technical Guide to Unraveling Their Mechanism of Action as Kinase Inhibitors

Foreword: The Quinoline Scaffold - A Privileged Motif in Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its rigid structure and versatile synthetic accessibility have given rise to a plethora of derivatives with a broad spectrum of pharmacological activities, ranging from antimalarial and antimicrobial to anticancer agents.[1][2] Within the vast landscape of quinoline-based compounds, those bearing a sulfonyl chloride functional group, particularly at the 7-position, represent a compelling yet underexplored class of molecules. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the putative mechanism of action of 7-quinolinesulfonyl chloride derivatives, focusing on their potential as potent and selective protein kinase inhibitors.

The this compound Scaffold: A Profile of a Promising Pharmacophore

The this compound moiety is a reactive intermediate that serves as a versatile handle for the synthesis of a diverse library of sulfonamide and sulfonate ester derivatives. The inherent reactivity of the sulfonyl chloride group allows for its facile conjugation with a wide array of nucleophiles, including amines, phenols, and alcohols, thereby enabling the generation of compounds with diverse physicochemical properties and biological activities.

A noteworthy example from the literature is 7-chloro-4-phenylsulfonyl quinoline (PSOQ) , a derivative that has demonstrated significant antinociceptive and anti-inflammatory properties in preclinical studies.[3] While the precise molecular targets underlying these effects are still under investigation, in silico studies suggest a potential interaction with cyclooxygenase-2 (COX-2) and modulation of the NF-κB signaling pathway, both of which are intimately linked to kinase signaling cascades.[2] This observation provides a compelling rationale for exploring the kinase inhibitory potential of the broader class of this compound derivatives.

The Core Directive: Unraveling the Mechanism of Action as Kinase Inhibitors

Protein kinases are a large family of enzymes that play a pivotal role in regulating virtually all cellular processes by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The quinoline scaffold has been successfully incorporated into several FDA-approved kinase inhibitors, highlighting its suitability for targeting the ATP-binding pocket of these enzymes.[1][2]

Based on the established precedent of quinoline-based kinase inhibitors and the emerging biological data on compounds like PSOQ, it is hypothesized that this compound derivatives exert their biological effects primarily through the competitive inhibition of protein kinases .

The ATP-Competitive Binding Model

The majority of small molecule kinase inhibitors function by competing with the endogenous substrate, adenosine triphosphate (ATP), for binding to the enzyme's active site. The quinoline ring system is adept at forming key interactions within the hydrophobic pocket and with the hinge region of the kinase domain, a critical determinant of binding affinity and selectivity. The sulfonamide or sulfonate ester moiety, derived from the this compound precursor, can be strategically designed to project into solvent-exposed regions or form additional hydrogen bonds and van der Waals interactions with residues in the active site, further enhancing potency and selectivity.

Diagram 1: Generalized Mechanism of ATP-Competitive Kinase Inhibition

Caption: Competitive inhibition of a protein kinase by a this compound derivative.

Experimental Validation: A Step-by-Step Guide for Researchers

To rigorously test the hypothesis that this compound derivatives act as kinase inhibitors, a systematic experimental approach is required. The following protocols provide a framework for the synthesis, biochemical characterization, and cellular evaluation of these compounds.

Synthesis of 7-Quinolinesulfonamide Derivatives

The synthesis of a focused library of 7-quinolinesulfonamide derivatives is the first crucial step. This can be achieved through the reaction of this compound with a diverse panel of primary and secondary amines.

Diagram 2: Synthetic Workflow for 7-Quinolinesulfonamide Derivatives

Caption: A generalized workflow for the synthesis of 7-quinolinesulfonamide derivatives.

Protocol 1: General Procedure for the Synthesis of 7-Quinolinesulfonamides

-

Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Amine: To the stirred solution, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Reaction: Allow the reaction to proceed at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

In Vitro Kinase Inhibition Assays

Biochemical assays are essential for determining the direct inhibitory activity of the synthesized compounds against a panel of purified protein kinases. A luminescence-based assay that measures ATP consumption is a robust and high-throughput method.[3][4]

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase, a suitable peptide substrate, and the test compound at various concentrations in a kinase assay buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

ATP Detection: Terminate the kinase reaction and measure the amount of remaining ATP using a commercial luminescence-based ATP detection kit (e.g., ADP-Glo™).

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

Table 1: Representative Data from an In Vitro Kinase Inhibition Assay

| Kinase Target | Test Compound IC50 (nM) | Staurosporine IC50 (nM) |

| Kinase A | 50 | 5 |

| Kinase B | 750 | 10 |

| Kinase C | >10,000 | 20 |

Staurosporine is a non-selective kinase inhibitor often used as a positive control.

Cell-Based Assays for Target Validation

Cell-based assays are crucial for confirming the activity of the compounds in a more physiologically relevant context and for elucidating their downstream cellular effects.

Protocol 3: Cellular Phosphorylation Assay (Western Blotting)

-

Cell Culture and Treatment: Culture a relevant cancer cell line known to be dependent on the activity of the target kinase. Treat the cells with varying concentrations of the test compound for a specified duration.

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates.

-

Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe with an antibody for the total form of the substrate as a loading control.

-

Visualization and Quantification: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.

Diagram 3: Signaling Pathway Analysis using a Cellular Phosphorylation Assay

Caption: Assessing the inhibition of a signaling pathway by a this compound derivative.

Structure-Activity Relationship (SAR) and Future Directions

Systematic modification of the this compound scaffold and evaluation of the resulting derivatives will enable the elucidation of the structure-activity relationship (SAR). Key areas for exploration include:

-

The nature of the substituent on the sulfonamide nitrogen: Varying the size, lipophilicity, and hydrogen bonding capacity of this group can significantly impact potency and selectivity.

-

Substitution on the quinoline ring: Modifications at other positions on the quinoline core can influence the overall conformation and interaction with the kinase active site.

Computational modeling and molecular docking studies can be employed to rationalize the observed SAR and guide the design of next-generation inhibitors with improved pharmacological profiles. The identification of a quinolinesulfonamide-triazole hybrid as a potential Rho-associated protein kinase (ROCK) inhibitor through in silico methods provides a strong precedent for this approach.[5]

Conclusion: A Call to Explore a Promising Chemical Space

The this compound scaffold represents a promising, yet largely untapped, area for the discovery of novel kinase inhibitors. This technical guide provides a comprehensive framework for researchers to systematically synthesize, characterize, and evaluate the mechanism of action of this intriguing class of compounds. By combining rational design, robust experimental validation, and a deep understanding of kinase biology, the scientific community can unlock the full therapeutic potential of this compound derivatives in the fight against cancer and other kinase-driven diseases.

References

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of 7-arylindoline-1-benzenesulfonamides as a novel class of potent anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Application of 7-Quinolinesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Reagent

7-Quinolinesulfonyl chloride (CAS No: 443692-93-1) is a sulfonyl chloride derivative of quinoline.[1] The quinoline moiety is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[2] The sulfonyl chloride functional group is a highly reactive electrophile, making it a valuable tool for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.[2] The reactivity of this compound, however, necessitates a thorough understanding of its properties and a rigorous adherence to safety protocols.

This guide will provide an in-depth exploration of the safe handling, storage, and disposal of this compound, as well as insights into its reactivity and application in organic synthesis. The information presented herein is a synthesis of established safety principles for sulfonyl chlorides and specific data extrapolated from its close structural isomer, 8-quinolinesulfonyl chloride, due to the limited availability of specific data for the 7-isomer.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For this compound, the primary hazards stem from its corrosive nature and reactivity, particularly with nucleophiles like water.

GHS Hazard Classification (Anticipated based on analogous compounds):

-

Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[3][4]

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[5]

-

Acute Toxicity, Oral (Harmful): Anticipated to be harmful if swallowed.

Toxicological Profile: While specific toxicological data for this compound is not readily available, data on quinoline and its derivatives indicate potential for toxicity.[6] Quinoline itself is classified as a carcinogen by some agencies.[6] The primary health risks associated with this compound are due to its corrosive properties.[4] Inhalation of dust or vapors can cause severe respiratory tract irritation, while skin and eye contact can lead to chemical burns.[4]

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 443692-93-1 | [1] |

| Molecular Formula | C₉H₆ClNO₂S | [1] |

| Molecular Weight | 227.67 g/mol | [3] |

| Appearance | Anticipated to be a white to light yellow crystalline powder | [7] |

| Melting Point | 126-129 °C (for 8-isomer) | [7] |

| Boiling Point | 306 °C (for 8-isomer) | [7] |

| Solubility | Soluble in methanol | [7] |

| Stability | Moisture-sensitive.[7] Stable under recommended storage conditions.[6] |

Core Principles of Safe Handling

The safe handling of this compound is predicated on preventing contact and controlling its reactivity. The following principles are paramount:

Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8] The fume hood provides a physical barrier and constant ventilation, capturing any airborne contaminants.

Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE is non-negotiable when working with corrosive and reactive chemicals. The following PPE is mandatory:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a face shield.[5] | Protects against splashes of the solid or solutions, which can cause severe eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5] | Prevents skin contact and subsequent chemical burns. |

| Body Protection | A flame-resistant lab coat and closed-toe shoes. | Provides a barrier against accidental spills and splashes. |

| Respiratory Protection | Generally not required when used in a fume hood. In the event of a large spill or inadequate ventilation, a respirator with an appropriate cartridge for acid gases and organic vapors may be necessary. | Protects against inhalation of harmful dust or vapors. |

Storage and Stability: Maintaining Integrity

This compound is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7] Storage in a desiccator is recommended to minimize contact with atmospheric moisture. It should be stored away from incompatible materials such as strong bases and oxidizing agents.[6]

Spill Management and Waste Disposal: A Protocol-Driven Approach

Accidents can happen, but a well-defined protocol can mitigate the consequences.

Spill Cleanup Protocol

In the event of a spill, the following steps should be taken immediately:

-

Evacuate and Isolate: Clear the immediate area of all personnel.[9]

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

Contain: For solid spills, carefully sweep the material into a designated waste container, avoiding dust generation. For solutions, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[10]

-

Neutralize (for small residual amounts): The spill area can be decontaminated with a dilute solution of sodium bicarbonate.[10]

-

Collect and Dispose: All contaminated materials should be placed in a sealed, labeled hazardous waste container.[9]

Waste Disposal

As a halogenated organic compound, this compound and any contaminated materials must be disposed of as hazardous waste.[9]

-

Segregation: Collect in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.[9]

-

Neutralization of Small Quantities: Small residual amounts can be neutralized by slow addition to a cold, stirred basic solution (e.g., 5% sodium bicarbonate) in a fume hood.[9][10] This is an exothermic reaction that will release gas, so it must be done with extreme caution.[9]

-

Bulk Quantities: Bulk quantities should not be neutralized and must be disposed of through an approved hazardous waste disposal service.[9]

Chemical Reactivity and Synthetic Applications

The utility of this compound lies in its reactivity as an electrophile. The sulfonyl chloride moiety is an excellent leaving group, readily undergoing nucleophilic substitution with a variety of nucleophiles.

Reaction with Amines: The Gateway to Sulfonamides

The most common application of sulfonyl chlorides is the synthesis of sulfonamides through reaction with primary or secondary amines. This reaction is typically carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

General Reaction Scheme:

R-SO₂Cl + R'R''NH → R-SO₂-NR'R'' + HCl

Experimental Protocol: Synthesis of a 7-Quinolinesulfonamide Derivative (Illustrative)

The following is a generalized protocol for the synthesis of a sulfonamide from this compound. Note: This is an illustrative example and should be adapted and optimized for specific substrates and scales.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

-

Addition of Base: Add a suitable base, such as triethylamine or pyridine (1.1 to 1.5 equivalents), to the solution.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.

Conclusion: A Culture of Safety

This compound is a valuable reagent in the synthesis of complex molecules for drug discovery and materials science. Its inherent reactivity, however, demands a culture of safety built on a thorough understanding of its hazards, the implementation of robust engineering and administrative controls, and the consistent use of personal protective equipment. By internalizing the principles and protocols outlined in this guide, researchers can confidently and safely harness the synthetic potential of this important chemical intermediate.

References

-

Pharmaffiliates. (n.d.). Quinoline-7-sulfonyl Chloride. Retrieved from [Link]

- Maślankiewicz, A., & Marciniec, K. (2009).

- Patel, H., et al. (2025).

-

PubChem. (n.d.). Quinoline-7-sulfonyl chloride hydrochloride. Retrieved from [Link]

-

LookChem. (n.d.). 8-Quinolinesulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 8-Quinolinesulfonyl chloride. Retrieved from [Link]

- Kaur, L., & Jain, R. (2025). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate.

- Kaur, L., & Jain, R. (2025).

-

Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]

-

LookChem. (n.d.). 7-Fluoro-8-Quinolinesulfonyl Chloride. Retrieved from [Link]

-

Coriolis Pharma. (n.d.). Stability Studies. Retrieved from [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 8-Quinolinesulfonyl Chloride in Chemical Research and Development. Retrieved from [Link]

- (n.d.).

-

Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

- (2024).

- Zhang, W.-J., et al. (2025). Photoinduced Synthesis of C3-Arylated 7-Aminocoumarins with Aryl Iodides. The Journal of Organic Chemistry.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. nbinno.com [nbinno.com]

- 3. 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. biosynth.com [biosynth.com]

- 6. 8-Quinolinesulfonyl chloride - Safety Data Sheet [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to Quinolinesulfonyl Chlorides: Properties, Synthesis, and Applications of Key Isomers for Drug Discovery Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery